3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone 3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone
Brand Name: Vulcanchem
CAS No.: 66134-57-4
VCID: VC2928771
InChI: InChI=1S/C13H13NO3/c1-3-14-10-7-5-4-6-9(10)12(16)11(8(2)15)13(14)17/h4-7,16H,3H2,1-2H3
SMILES: CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol

3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone

CAS No.: 66134-57-4

Cat. No.: VC2928771

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone - 66134-57-4

Specification

CAS No. 66134-57-4
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
IUPAC Name 3-acetyl-1-ethyl-4-hydroxyquinolin-2-one
Standard InChI InChI=1S/C13H13NO3/c1-3-14-10-7-5-4-6-9(10)12(16)11(8(2)15)13(14)17/h4-7,16H,3H2,1-2H3
Standard InChI Key MAXQRHZHOYEQQM-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O
Canonical SMILES CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O

Introduction

3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone class of heterocyclic compounds. It is characterized by its molecular formula C13H13NO3 and molecular weight of 231.25 g/mol . This compound is of interest in both synthetic organic and medicinal chemistry due to its unique structural features and potential biological activities.

Synthesis and Chemical Transformations

The synthesis of quinolinone derivatives, including 3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone, typically involves condensation reactions or cyclization processes. These methods often start with simpler precursors such as anilines and acetoacetic esters, which undergo condensation to form the quinolinone ring .

Chemical transformations of this compound can include chlorination, where the hydroxyl group can be replaced by a chlorine atom under appropriate conditions . Such transformations are valuable for modifying the compound's properties and exploring its potential applications in medicinal chemistry.

Potential Applications and Research Findings

Research into quinolinone derivatives like 3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone is driven by their potential biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds are also of interest in the development of new pharmaceuticals due to their ability to interact with various biological targets .

Research Findings Table

Area of ResearchKey Findings
Synthetic ChemistrySynthesis typically involves condensation reactions or cyclization processes .
Chemical TransformationsChlorination can modify the hydroxyl group to a chlorine atom, altering its properties .
Biological ActivitiesPotential antimicrobial, antiviral, and anticancer properties make these compounds valuable for pharmaceutical development .

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